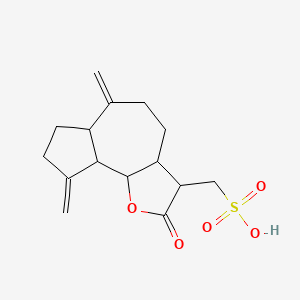
11-epi-Sulfocostunolide A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-epi-Sulfocostunolide A is a sesquiterpene lactone with a unique sulfonic acid groupThis compound is known for its potent cytotoxic effects against tumor cells and its ability to inhibit bacterial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-epi-Sulfocostunolide A typically involves the catalytic hydrogenation of dehydrocostus lactone, followed by esterification with dibutyl phthalate . The reaction conditions often require the presence of NADPH and molecular oxygen, as the formation of the lactone ring is catalyzed by a cytochrome P450 enzyme .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it is likely to follow similar synthetic routes as described above, with optimization for large-scale production. The use of biotechnological methods, such as the expression of relevant enzymes in microbial systems, could also be explored for efficient production.
Chemical Reactions Analysis
Types of Reactions: 11-epi-Sulfocostunolide A undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reactions with nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as dihydrocostunolide and other sulfonated guaianolides .
Scientific Research Applications
11-epi-Sulfocostunolide A has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying sesquiterpene lactones and their derivatives.
Biology: Investigated for its cytotoxic effects on tumor cells and its antibacterial properties.
Medicine: Potential therapeutic agent for cancer treatment due to its cytotoxicity.
Mechanism of Action
The mechanism of action of 11-epi-Sulfocostunolide A involves its interaction with cellular targets, leading to cytotoxic effects. It is believed to inhibit cell proliferation by inducing apoptosis in tumor cells. The compound’s sulfonic acid group plays a crucial role in its bioactivity, possibly by interacting with specific enzymes or receptors involved in cell growth and survival .
Comparison with Similar Compounds
Costunolide: A sesquiterpene lactone with similar cytotoxic properties.
Dihydrocostunolide: A reduced form of costunolide with comparable bioactivity.
Sulfocostunolide B: Another sulfonated guaianolide isolated from Saussurea lappa
Uniqueness: 11-epi-Sulfocostunolide A is unique due to its specific sulfonic acid group, which enhances its solubility and bioactivity compared to other sesquiterpene lactones. This structural feature makes it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C15H20O5S |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(6,9-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydro-3H-azuleno[4,5-b]furan-3-yl)methanesulfonic acid |
InChI |
InChI=1S/C15H20O5S/c1-8-3-6-11-12(7-21(17,18)19)15(16)20-14(11)13-9(2)4-5-10(8)13/h10-14H,1-7H2,(H,17,18,19) |
InChI Key |
IDSMFDGIKYVJPL-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCC2C(C(=O)OC2C3C1CCC3=C)CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,4,5-Triacetyloxy-6-(2-amino-2-oxo-1-phenylethoxy)oxan-2-yl]methyl acetate](/img/structure/B12320376.png)
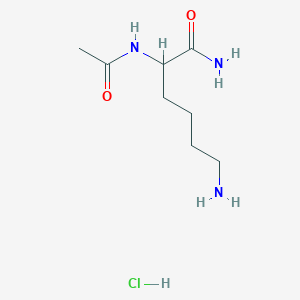
![(3R,4R,5S,6R)-5-{[(2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-YL]oxy}-6-(hydroxymethyl)oxane-2,3,4-triol](/img/structure/B12320395.png)
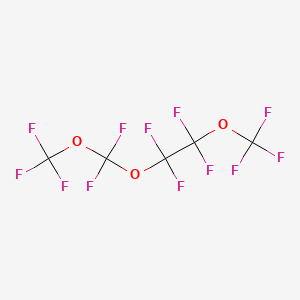

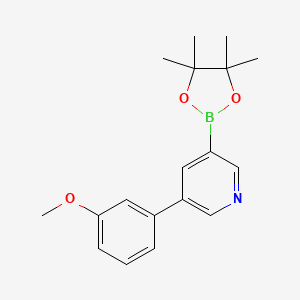
![4-Hydroxy-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B12320418.png)
![5-Pyrimidinecarboxamide, 2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-4-[[(4-methoxyphenyl)methyl]amino]-N-(2-pyrimidinylmethyl)-](/img/structure/B12320425.png)
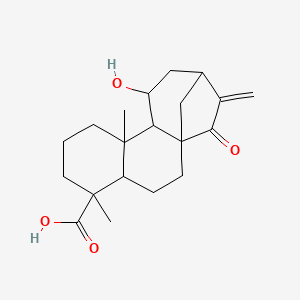
![20-Hydroxy-6,23-dimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12320437.png)

![2-amino-N-[2-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]-5-[(2-methylpropan-2-yl)oxy]phenyl]propanamide](/img/structure/B12320446.png)
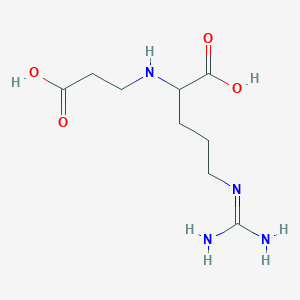
![[17-[5-(dioctylamino)-5-oxopentan-2-yl]-10,13-dimethyl-12-[4-(2,2,2-trifluoroacetyl)benzoyl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-(2,2,2-trifluoroacetyl)benzoate](/img/structure/B12320465.png)
